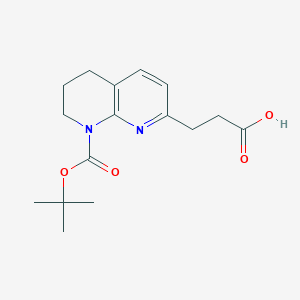![molecular formula C18H14ClNO B1345072 2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline CAS No. 946772-53-8](/img/structure/B1345072.png)
2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-([1,1’-Biphenyl]-2-yloxy)-3-chloroaniline” is a complex organic molecule that contains a biphenyl group, an ether group, and an aniline group. The biphenyl group consists of two phenyl rings connected by a single bond . The ether group is an oxygen atom connected to two carbon atoms. The aniline group consists of an amino group (-NH2) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, resulting in different conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ether and aniline groups. The ether group is generally quite stable but can be cleaved under acidic conditions. The aniline group can undergo various reactions, including acylation and diazotization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and stability under different conditions .科学的研究の応用
Peroxidase Action Studies
Research by Holland and Saunders (1968) in the field of peroxidase action revealed insights into the oxidation process of related chloroaniline compounds, highlighting the production of specific oxidation products under certain conditions. Their work provides a foundational understanding of the chemical behavior of similar compounds in oxidative environments (Holland & Saunders, 1968).
DNA Adduct Formation
Segerbäck and Kadlubar (1992) explored the formation of DNA adducts with 4,4'-Methylenebis(2-chloroaniline), revealing the process of metabolic activation and adduct formation, which is critical in understanding the genotoxic potential of similar compounds (Segerbäck & Kadlubar, 1992).
Antimicrobial Activity
Patel, Nimavat, Vyas, and Patel (2011) conducted a study on derivatives of chloroaniline, highlighting their antimicrobial activity against various bacterial species. This research indicates potential applications of similar compounds in antimicrobial treatments (Patel et al., 2011).
Photolysis Studies
Guizzardi et al. (2001) investigated the photolysis of 4-chloroaniline, providing insights into the behavior of similar compounds under light exposure. Their findings on the reactivity of the resulting photoproducts contribute to the understanding of the environmental fate and photochemical behavior of related compounds (Guizzardi et al., 2001).
Chemical Wastewater Treatment
Wang and Wang (2021) explored the use of ionizing radiation technology in the degradation of chloroaniline in chemical wastewater. This study demonstrates the potential of advanced treatment processes for effectively removing similar pollutants from wastewater (Wang & Wang, 2021).
Soil Herbicide Residue Studies
Bordeleau, Rosen, and Bartha (1972) investigated the transformation of chloroaniline moieties in soil, specifically their conversion into stable chloroazobenzene residues by peroxidases. This research offers valuable information on the environmental impact and degradation pathways of related herbicides (Bordeleau et al., 1972).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-2-(2-phenylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c19-15-10-6-11-16(20)18(15)21-17-12-5-4-9-14(17)13-7-2-1-3-8-13/h1-12H,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJDJSGJVDJCEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=CC=C3Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

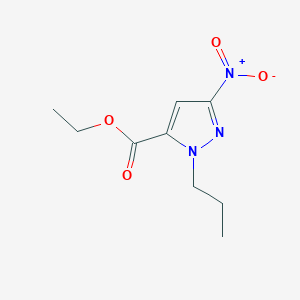
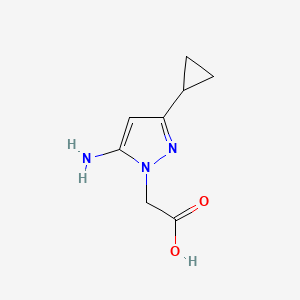
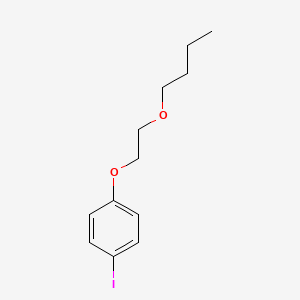
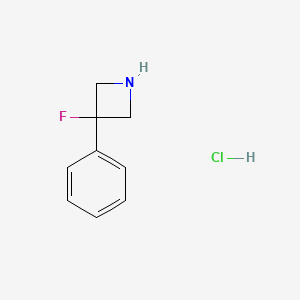
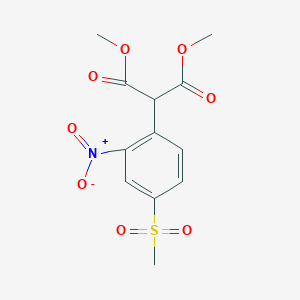
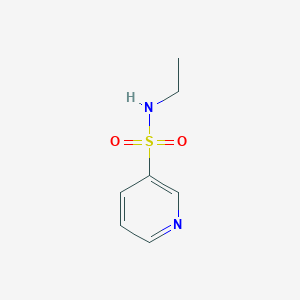
![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)
![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)
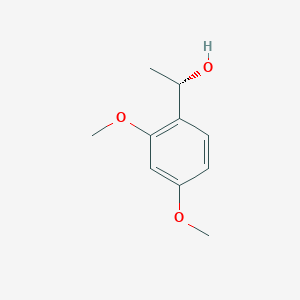
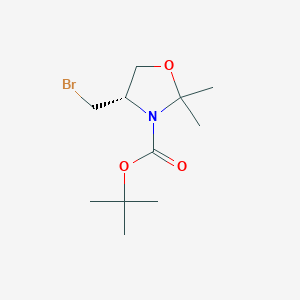
![N-{[2-(4-acetyl-1-piperazinyl)-6-methyl-3-quinolinyl]methyl}-N-[2-(1-cyclohexen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B1345015.png)
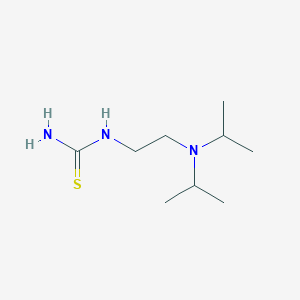
![4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345021.png)
